4-Chloro-1-methoxy-2-phenoxybenzene
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Overview
Description
4-Chloro-2-phenoxy anisole: is an organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a chloro group at the fourth position and a phenoxy group at the second position on an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenoxy anisole typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloroanisole with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-phenoxy anisole may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenoxy anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and phenoxy groups on the anisole ring can direct electrophilic substitution reactions to the ortho and para positions relative to the methoxy group.
Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of 4-chloro-2-phenoxy anisole.
Nucleophilic Aromatic Substitution: Products include substituted phenoxy anisoles with various nucleophiles.
Oxidation and Reduction: Products include quinones or hydroxy derivatives.
Scientific Research Applications
4-Chloro-2-phenoxy anisole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-phenoxy anisole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-methylphenoxy acetic acid: A herbicide with similar structural features but different functional groups.
4-Chloro-2-phenoxy acetamide: A compound with similar phenoxy and chloro groups but different substituents on the aromatic ring.
2-Phenoxyethanol: A compound with a phenoxy group but lacking the chloro substituent.
Uniqueness: 4-Chloro-2-phenoxy anisole is unique due to the presence of both chloro and phenoxy groups on the anisole ring, which imparts distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields.
Properties
CAS No. |
847348-15-6 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-phenoxybenzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LUGVFGQTSFBDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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